

# RO3201195: A Technical Overview of a Selective p38 MAP Kinase Inhibitor

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Compound of Interest		
Compound Name:	RO3201195	
Cat. No.:	B1678687	Get Quote

RO3201195 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein (MAP) kinase, an enzyme implicated in inflammatory diseases. Discovered through high-throughput screening by Hoffmann-La Roche, this small molecule belongs to the 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone class of compounds. Its development showcased a structure-guided approach to optimize potency and pharmacokinetic properties, leading to its selection for Phase I clinical trials. While the detailed results of these trials are not publicly available, the discovery and preclinical evaluation of RO3201195 provide a valuable case study in the development of targeted kinase inhibitors.

## **Discovery and Optimization**

**RO3201195** was identified from a novel class of p38 MAP kinase inhibitors discovered via high-throughput screening.[1][2] The optimization of the initial hits was heavily influenced by X-ray crystallography. The crystal structure of an early compound in this series bound to unphosphorylated p38α revealed a crucial hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the ATP-binding pocket. This interaction is believed to be a key determinant of the high selectivity of this chemical class for p38 MAP kinase.[1][2]

Further structure-activity relationship (SAR) studies focused on improving both potency and physicochemical properties. A significant breakthrough in the development of this series was the incorporation of a 2,3-dihydroxypropoxy moiety onto the pyrazole scaffold. This addition resulted in a compound with excellent drug-like properties, including high oral bioavailability,



ultimately leading to the identification of **RO3201195** (also referred to as compound 63 in the primary literature) as a clinical candidate.[1][2]

### **Mechanism of Action**

**RO3201195** functions as an ATP-competitive inhibitor of p38 MAP kinase, with high selectivity for the  $\alpha$ -isoform. The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 $\beta$  (IL-1 $\beta$ ). By binding to the ATP-binding site of p38 $\alpha$ , **RO3201195** prevents the phosphorylation of downstream substrates, thereby blocking the inflammatory cascade.

## **Quantitative Data**

Detailed quantitative data for **RO3201195**, including specific IC50 and Ki values from various assays, as well as comprehensive preclinical pharmacokinetic parameters, are not extensively available in the public domain. However, the Protein Data Bank (PDB) entry for the crystal structure of **RO3201195** complexed with p38 $\alpha$  (PDB ID: 2GFS) indicates a range of IC50 values.[3]

Parameter	Value	Source
IC50 (p38α)	180 - 700 nM (from 5 assays)	[3]

It is important to note that without the specific assay conditions, direct comparison of these values with other inhibitors is challenging. The primary publication on the discovery of **RO3201195** describes it as a potent inhibitor but does not provide specific IC50 values.[1][2]

### **Experimental Protocols**

Detailed experimental protocols for the specific assays used in the development of **RO3201195** are not publicly available. However, the following are representative, standardized protocols for key experiments typically used to characterize a p38 MAP kinase inhibitor.

# In Vitro p38α Kinase Inhibition Assay (Biochemical Assay)



This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant p38α.

#### Materials:

- Recombinant active human p38α kinase
- Biotinylated p38 substrate peptide (e.g., a peptide derived from MEF2A)
- ATP
- Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.01% Tween-20)
- Test compound (RO3201195) dissolved in DMSO
- Streptavidin-coated plates
- Phospho-specific antibody against the substrate peptide
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

#### Procedure:

- Prepare serial dilutions of RO3201195 in assay buffer.
- Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.
- Add recombinant p38α kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
- Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.
- Stop the reaction by adding EDTA.



- Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
- Wash the plate to remove unbound components.
- Add the phospho-specific primary antibody and incubate.
- Wash the plate and add the HRP-conjugated secondary antibody.
- After a final wash, add the chemiluminescent substrate and measure the signal using a luminometer.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

# Cell-Based p38 Inhibition Assay (LPS-induced TNF- $\alpha$ production in THP-1 cells)

This assay measures the ability of a compound to inhibit p38-mediated cytokine production in a cellular context.

#### Materials:

- THP-1 human monocytic cell line
- RPMI-1640 medium supplemented with fetal bovine serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
- Lipopolysaccharide (LPS)
- Test compound (RO3201195) dissolved in DMSO
- Human TNF-α ELISA kit

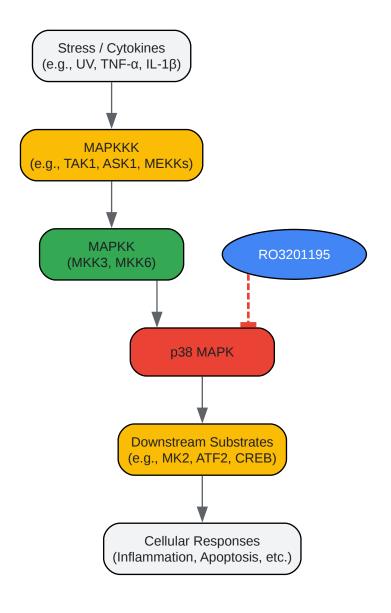
#### Procedure:



- Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA for 48-72 hours.
- Replace the medium with fresh serum-free medium and pre-treat the cells with various concentrations of RO3201195 or DMSO for 1 hour.
- Stimulate the cells with LPS (e.g., 1 μg/mL) for 4-6 hours to induce TNF-α production.
- Collect the cell culture supernatant.
- Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
- Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

## Visualizations p38 MAP Kinase Signaling Pathway



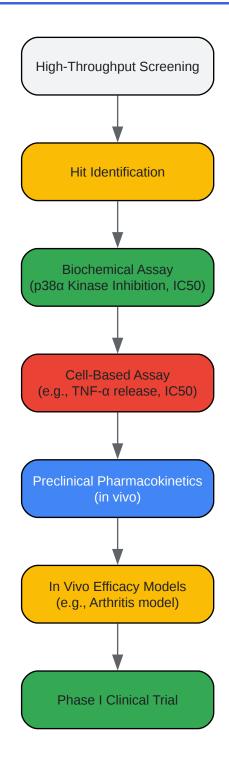


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Caption: The p38 MAPK signaling cascade and the point of inhibition by RO3201195.

## **Experimental Workflow for p38 Inhibitor Characterization**





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Caption: A generalized workflow for the discovery and development of a p38 MAPK inhibitor.

### Conclusion



**RO3201195** represents a well-characterized example of a selective p38 MAP kinase inhibitor developed through a rational, structure-guided drug discovery program. While the ultimate clinical fate of **RO3201195** remains undisclosed in the public domain, the published preclinical work highlights the successful application of medicinal chemistry and structural biology to generate a potent, selective, and orally bioavailable clinical candidate. The detailed methodologies and the signaling pathway context provided here offer a valuable resource for researchers in the field of kinase inhibitor drug discovery.

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